An In-depth Technical Guide to the Chemical Properties of N-Benzoyl-(2R,3S)-3-phenylisoserine
An In-depth Technical Guide to the Chemical Properties of N-Benzoyl-(2R,3S)-3-phenylisoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-(2R,3S)-3-phenylisoserine, a crucial chiral building block, is of significant interest to the pharmaceutical industry. It is most notably recognized as the C-13 side chain of the potent anticancer agent Paclitaxel (Taxol®). The presence and specific stereochemistry of this side chain are essential for the drug's tubulin-binding and microtubule-stabilizing activity, which ultimately leads to its cytotoxic effects on cancer cells. A thorough understanding of its chemical properties is paramount for its synthesis, purification, and incorporation into active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the key chemical and physical properties of N-Benzoyl-(2R,3S)-3-phenylisoserine, detailed experimental protocols for their determination, and a workflow for its asymmetric synthesis.
Core Chemical and Physical Properties
The fundamental chemical and physical characteristics of N-Benzoyl-(2R,3S)-3-phenylisoserine are summarized in the tables below. This data is essential for its handling, formulation, and quality control.
Table 1: General Chemical Properties
| Property | Value | Reference |
| IUPAC Name | (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid | [1] |
| Synonyms | Taxol side chain, (2R,3S)-N-Benzoyl-3-phenyl Isoserine | [2][3] |
| CAS Number | 132201-33-3 | |
| Molecular Formula | C₁₆H₁₅NO₄ | [2] |
| Molecular Weight | 285.29 g/mol | [2] |
| Appearance | White crystalline powder |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 169-172 °C | |
| Optical Activity | [α]²⁰/D −40° (c = 1.0 in ethanol) | |
| Solubility | DMSO: 57 mg/mL (199.79 mM) | [2] |
| DMSO: ≥ 160 mg/mL | ||
| Soluble in methanol (B129727) and ethanol | ||
| pKa | Data not available in search results |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of N-Benzoyl-(2R,3S)-3-phenylisoserine. While specific spectra with detailed peak assignments were not available in the search results, this section outlines the expected spectral characteristics based on the molecule's structure and provides general experimental protocols. Commercially available samples from suppliers like Sigma-Aldrich can be used to obtain definitive spectra.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methine protons of the isoserine backbone, the amide proton, and the hydroxyl and carboxylic acid protons. The coupling constants between the methine protons would be indicative of their syn relationship.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the isoserine core.[4]
Experimental Protocol for NMR Spectroscopy:
A general procedure for obtaining NMR spectra is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of N-Benzoyl-(2R,3S)-3-phenylisoserine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a typical spectral width would be 0-12 ppm. For ¹³C NMR, a spectral width of 0-200 ppm is appropriate.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
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Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Expected FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |
| N-H (Amide) | 3400-3200 | Stretching vibration |
| C-H (Aromatic) | 3100-3000 | Stretching vibration |
| C=O (Carboxylic Acid) | 1725-1700 | Stretching vibration |
| C=O (Amide I) | 1680-1630 | Stretching vibration |
| C=C (Aromatic) | 1600-1450 | Stretching vibration |
| N-H (Amide II) | 1550-1510 | Bending vibration |
| C-O | 1300-1000 | Stretching vibration |
Experimental Protocol for FT-IR Spectroscopy:
A general procedure for obtaining an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique is as follows:
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Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.
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Sample Application: Place a small amount of the powdered N-Benzoyl-(2R,3S)-3-phenylisoserine sample onto the ATR crystal, ensuring complete coverage.
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Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
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Data Acquisition: Acquire the FT-IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio. A typical scanning range is 4000-400 cm⁻¹.
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Data Processing and Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Experimental Protocols for Physicochemical Properties
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid N-Benzoyl-(2R,3S)-3-phenylisoserine transitions to a liquid.
Methodology:
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Sample Preparation: A small amount of the dry, finely powdered sample is loaded into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower heating rate (1-2 °C per minute) as the expected melting point is approached.
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Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.
Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility of N-Benzoyl-(2R,3S)-3-phenylisoserine in a given solvent.
Methodology:
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Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed vial or flask.
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Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
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Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).
Asymmetric Synthesis Workflow
The asymmetric synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine is crucial for obtaining the correct stereoisomer required for its biological activity. A widely recognized and efficient method is the Ojima β-lactam synthon method. This approach involves the stereoselective cycloaddition of a chiral ester enolate with an imine to form a β-lactam, which is then hydrolyzed to yield the desired product.
Caption: Ojima β-Lactam Synthesis Workflow.
Biological Significance and Applications
N-Benzoyl-(2R,3S)-3-phenylisoserine is primarily utilized as a key intermediate in the semi-synthesis of Paclitaxel and its analogues, such as Docetaxel. The chiral nature of this side chain is indispensable for the potent antitumor activity of these drugs.[3] Research has shown that modifications to this side chain can significantly impact the efficacy and pharmacological profile of the final drug product. Therefore, its efficient synthesis and purification are of great importance in the development of new and improved taxane-based cancer therapies. The compound itself has also been studied for its potential cytotoxic, antiviral, and immunomodulatory activities.[3]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-Benzoyl-(2R,3S)-3-phenylisoserine is classified with the following hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[1]
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This technical guide has provided a detailed overview of the core chemical properties of N-Benzoyl-(2R,3S)-3-phenylisoserine, a vital component in the synthesis of taxane-based anticancer drugs. The presented data tables, experimental protocols, and synthesis workflow offer a valuable resource for researchers, scientists, and drug development professionals working with this important molecule. A comprehensive understanding of these properties is essential for ensuring the quality, efficacy, and safety of the resulting therapeutic agents.
